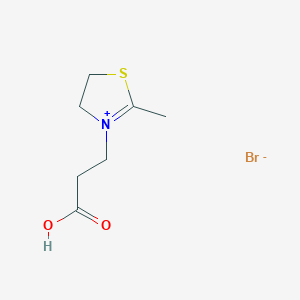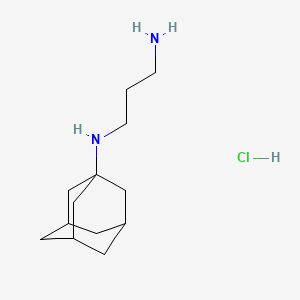
5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate
Overview
Description
5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate, also known as CNT, is a molecule that has gained attention in the scientific research community due to its potential applications in various fields, including medicine, material science, and electronics. This molecule has a unique structure that allows it to exhibit excellent properties, such as high stability, conductivity, and biocompatibility.
Mechanism of Action
The mechanism of action of 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate is not fully understood, but it is believed to be due to its unique structure. 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has a cylindrical shape with a high aspect ratio, which allows it to interact with cells and tissues in a specific way. 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate can penetrate cell membranes and enter cells, where it can deliver drugs or interact with cellular components.
Biochemical and Physiological Effects:
5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has shown various biochemical and physiological effects in scientific research studies. In medicine, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has been shown to improve drug delivery and increase drug efficacy. In material science, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has been shown to improve the mechanical properties of composites. In electronics, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has been shown to improve the conductivity of devices.
Advantages and Limitations for Lab Experiments
The advantages of using 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate in scientific research include its unique properties, such as high stability, conductivity, and biocompatibility. 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate can be easily synthesized and purified, making it a cost-effective material for research. However, the limitations of using 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are numerous future directions for 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate research, including its application in drug delivery, tissue engineering, and energy storage. In drug delivery, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate can be used to target specific cells and tissues, improving drug efficacy and reducing side effects. In tissue engineering, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate can be used as a scaffold material to promote tissue regeneration. In energy storage, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate can be used as a high-capacity electrode material in batteries and supercapacitors.
Conclusion:
In conclusion, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate is a unique molecule that has shown promising results in various scientific research fields. Its unique properties make it a valuable material for research, and its potential applications are numerous. Further research is needed to fully understand its mechanism of action and potential toxicity, but the future of 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate research looks promising.
Scientific Research Applications
5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has shown promising results in various scientific research fields, including material science, electronics, and medicine. In material science, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has been used as a reinforcement material in composites due to its high strength and stiffness. In electronics, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has been used as a conductive material in transistors and sensors due to its high conductivity. In medicine, 5,6-dihydroxy-1,2,3,4-cyclohexanetetrayl tetranicotinate has been used as a drug delivery system due to its biocompatibility and ability to penetrate cell membranes.
properties
IUPAC Name |
[2,3-dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O10/c35-21-22(36)24(42-28(38)18-6-2-10-32-14-18)26(44-30(40)20-8-4-12-34-16-20)25(43-29(39)19-7-3-11-33-15-19)23(21)41-27(37)17-5-1-9-31-13-17/h1-16,21-26,35-36H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHMZZBJEBXXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,3-Dihydroxy-4,5,6-tris(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-[1,3-phenylenebis(carbonylimino)]bis(5-bromobenzoic acid)](/img/structure/B3831334.png)



![3-{4-[(acetylamino)sulfonyl]butyl}-5,6-dichloro-1-ethyl-2-methyl-1H-benzimidazol-3-ium bromide](/img/structure/B3831366.png)
![5,6-dichloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B3831372.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-methyl-1-phenyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B3831385.png)

![4-[(1-phenylethyl)imino]-2,3-pentanedione 3-(phenylhydrazone)](/img/structure/B3831397.png)
![4-{[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]amino}-3-phenylbutanoic acid](/img/structure/B3831405.png)


![4,6-dimethyl-2-oxo-1-[(3-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3831440.png)